(2,4-Dimethylthiazol-5-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Description

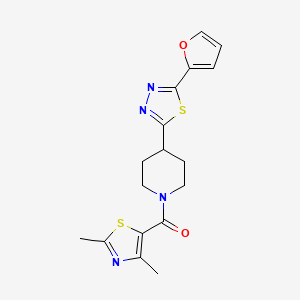

The compound “(2,4-Dimethylthiazol-5-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” is a heterocyclic hybrid molecule integrating thiazole, piperidine, thiadiazole, and furan moieties. Its structure features:

- A 2,4-dimethylthiazole ring at the methanone position, which is a common scaffold in medicinal chemistry due to its role in modulating electronic and steric properties .

- A piperidine ring substituted at position 4 with a 1,3,4-thiadiazole unit, a heterocycle known for diverse bioactivities, including antimicrobial and anticancer effects .

- A furan-2-yl group at position 5 of the thiadiazole, which may enhance solubility or facilitate π-π interactions in biological targets .

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S2/c1-10-14(24-11(2)18-10)17(22)21-7-5-12(6-8-21)15-19-20-16(25-15)13-4-3-9-23-13/h3-4,9,12H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKQPGCTLHVHEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS Number: 1226453-92-4) is a synthetic derivative that integrates multiple bioactive moieties. This compound is part of a growing class of thiazole and thiadiazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various studies and findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N4O2S2 |

| Molecular Weight | 374.5 g/mol |

| Structure | Structure |

Antimicrobial Activity

Thiazole and thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thiazole ring in the compound enhances its interaction with bacterial cell walls and enzymes, leading to significant antibacterial effects. Studies have shown that similar compounds exhibit minimum inhibitory concentrations (MIC) ranging from 0.7 to 2.8 μg/mL against various bacterial strains such as E. coli and S. aureus .

Anticancer Potential

Research indicates that compounds containing the thiadiazole moiety demonstrate promising anticancer activity. For instance, derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. In vitro studies reveal that certain thiadiazole derivatives exhibit IC50 values comparable to established chemotherapeutic agents like methotrexate .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound ID | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Compound A | 0.04 | Methotrexate | 0.14 |

| Compound B | 1.00 | - | - |

The biological activity of the compound can be attributed to its structural features, particularly the thiazole and thiadiazole rings which facilitate interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, altering cellular processes such as energy production and proliferation .

- Cell Signaling Modulation : It interacts with proteins involved in cell signaling pathways, potentially affecting cellular communication and response to external stimuli .

Study on Antimicrobial Efficacy

A study conducted by Karale et al. synthesized a series of thiazole derivatives and evaluated their antibacterial activity against several strains including S. aureus and B. subtilis. Results indicated that compounds with hydrophobic substitutions exhibited enhanced activity compared to those lacking such modifications .

Evaluation of Anticancer Properties

In a comparative study on anticancer agents, a derivative similar to our target compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cancer cell growth .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit potent anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In structural activity relationship (SAR) studies, specific substituents on the thiazole ring have been shown to enhance cytotoxicity, indicating that modifications can lead to improved therapeutic efficacy.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties against various bacterial strains. Its effectiveness was assessed through standard antimicrobial susceptibility tests.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound's interaction with various enzymes has been investigated, revealing its potential as an enzyme inhibitor. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Case Studies

Several studies have highlighted the efficacy of this compound against specific cancer types and pathogens:

Anticancer Study

A study conducted on colon and breast cancer cells demonstrated that the compound significantly reduced cell viability compared to control groups, indicating its potential as an anticancer agent.

Antibacterial Study

Research on its antibacterial properties indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at relatively low concentrations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity places it within a broader class of heterocyclic hybrids. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Complexity and Bioactivity :

- The target compound’s piperidine-thiadiazole linkage differentiates it from simpler thiadiazole-thiazole hybrids (e.g., ). Piperidine rings often enhance bioavailability and target binding in CNS-active compounds .

- The furan-2-yl substituent (vs. nitro or methyl groups in analogs) may reduce cytotoxicity compared to nitrofuran derivatives while maintaining solubility .

Synthetic Routes :

- Thiadiazole-thiazole hybrids are typically synthesized via cyclocondensation of thiosemicarbazides () or coupling reactions (). The target compound likely requires multi-step synthesis, including:

- Formation of the 1,3,4-thiadiazole ring from thiosemicarbazide precursors .

- Piperidine functionalization via nucleophilic substitution or reductive amination .

Physicochemical Properties :

- Solubility : The furan group may improve aqueous solubility compared to purely aromatic analogs (e.g., ’s bis-thiadiazole).

- Thermal Stability : Thiadiazole derivatives generally exhibit high melting points (>200°C), as seen in (melting points: 210–265°C) .

Biological Potential: Thiadiazole-containing compounds (e.g., ) show antimicrobial activity via inhibition of bacterial enzymes (e.g., dihydrofolate reductase) . Piperidine-thiazole hybrids () demonstrate antifungal activity, suggesting the target compound could be optimized for similar targets .

Q & A

How can researchers optimize the synthesis of (2,4-Dimethylthiazol-5-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone?

Basic Research Question

Methodological Answer:

Optimization involves selecting solvent systems, temperature control, and stoichiometric ratios. For thiadiazole intermediates, glacial acetic acid under reflux (1–4 hours) is effective for cyclization, as demonstrated in analogous 1,3,4-thiadiazole syntheses . Aqueous-ethanolic media (pH adjustment with sodium bicarbonate) can improve yields during acidification steps, as seen in thiol-alkylation reactions . Chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) ensures purity, while TLC monitors reaction progress .

What analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

Methodological Answer:

- Spectral Analysis:

- IR Spectroscopy identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, thiadiazole C-S at ~650 cm⁻¹) .

- ¹H/¹³C NMR resolves methyl groups in the thiazole ring (δ 2.3–2.6 ppm) and furan protons (δ 6.5–7.5 ppm) .

- Chromatography: HPLC with UV detection (λ = 254 nm) confirms homogeneity, while mass spectrometry (ESI-MS) validates molecular ion peaks .

How can molecular docking guide the prediction of biological activity for this compound?

Advanced Research Question

Methodological Answer:

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) evaluates binding affinity to targets like kinases or bacterial enzymes. Prepare the ligand by energy minimization (AMBER force field) and dock into active sites (e.g., PDB: 1M17 for antimicrobial targets). Prioritize compounds with ΔG < −7 kcal/mol and hydrogen bonds to key residues (e.g., Asp86 in E. coli FabH) . Validate predictions with in vitro assays (MIC for antimicrobial activity) .

What strategies are employed to resolve contradictions in spectral data or reaction yields?

Advanced Research Question

Methodological Answer:

- Spectral Discrepancies: Compare experimental NMR/IR with computational predictions (DFT/B3LYP/6-31G*). For example, unexpected shifts may arise from tautomerism in thiadiazole rings, requiring 2D NMR (COSY, HSQC) for resolution .

- Yield Variations: Systematic screening (DoE) identifies critical factors (e.g., solvent polarity, temperature). For instance, replacing ethanol with DMF in cyclization steps improved yields by 15–20% in related thiadiazole derivatives .

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Advanced Research Question

Methodological Answer:

- Substituent Modification: Introduce electron-withdrawing groups (e.g., nitro, halogens) to the furan or thiadiazole rings to enhance electrophilic reactivity. For example, 5-bromo-furan derivatives showed 3× higher antimicrobial activity in analogs .

- Bioisosteric Replacement: Replace the piperidine ring with morpholine or pyrrolidine to assess steric/electronic effects on target binding .

- In Silico Tools: Use SwissADME to predict pharmacokinetic properties (e.g., logP, BBB permeability) and prioritize synthetically feasible derivatives .

What methodologies are recommended for evaluating the compound’s potential bioactivity?

Basic Research Question

Methodological Answer:

- Antimicrobial Screening: Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with ciprofloxacin as a control .

- Anticancer Assays: MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to cisplatin .

- Enzyme Inhibition: Spectrophotometric assays (e.g., COX-2 inhibition via prostaglandin E₂ quantification) .

How are reaction mechanisms elucidated for key steps in the synthesis?

Advanced Research Question

Methodological Answer:

- Thiadiazole Formation: Mechanistic studies (e.g., trapping intermediates with TEMPO) confirm radical pathways in POCl₃-mediated cyclizations .

- Schiff Base Cyclization: Isotopic labeling (¹⁵N) tracks nitrogen migration in thiazolidinone syntheses, supported by DFT calculations .

What purification techniques are optimal for isolating this compound from complex mixtures?

Basic Research Question

Methodological Answer:

- Recrystallization: Use DMF/EtOH (1:1) for high-melting-point compounds (>200°C) .

- Flash Chromatography: Gradient elution (hexane → ethyl acetate) resolves polar byproducts (e.g., unreacted thiols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.